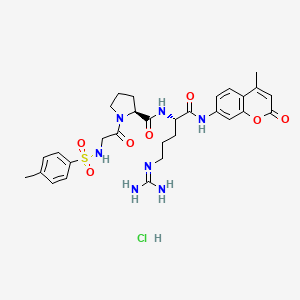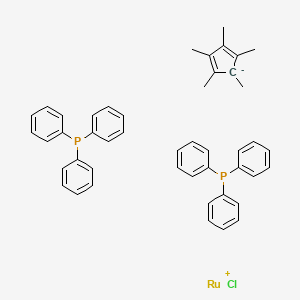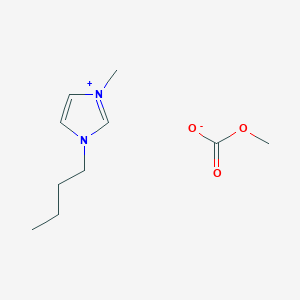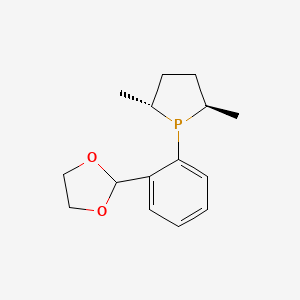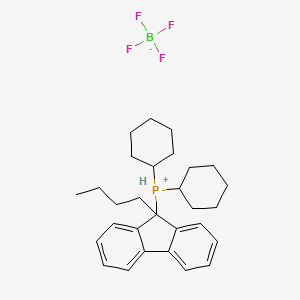
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane” is a complex chemical entity that combines several distinct components, each with unique properties and applications
准备方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several steps, each requiring specific conditions and reagents:
Carbon Monoxide: Carbon monoxide is typically produced by the incomplete combustion of carbon-containing materials. Industrially, it is produced by the reaction of carbon dioxide with carbon at high temperatures.
Methanol: Methanol is synthesized through the hydrogenation of carbon monoxide in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina.
Ruthenium: Ruthenium is obtained from platinum ores and is isolated through a series of chemical reactions, including chlorination and reduction.
2,2,2-Trifluoroacetic Acid: This compound is produced industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Triphenylphosphane: Triphenylphosphane is synthesized by the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of each component, followed by their combination under controlled conditions. The specific methods and conditions depend on the desired purity and application of the final product.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: For example, carbon monoxide can be oxidized to carbon dioxide.
Reduction: Methanol can be reduced to methane under specific conditions.
Substitution: Triphenylphosphane can undergo substitution reactions with halogens to form triphenylphosphine halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen, lithium aluminum hydride.
Catalysts: Ruthenium complexes, copper-zinc-alumina.
Major Products
Carbon Dioxide: From the oxidation of carbon monoxide.
Methane: From the reduction of methanol.
Triphenylphosphine Halides: From the substitution reactions of triphenylphosphane.
科学研究应用
This compound has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a reagent in chemical synthesis.
作用机制
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.
Biological Interactions: The compound can interact with biological molecules, altering their structure and function.
Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Carbon Dioxide: Similar to carbon monoxide but with different reactivity and applications.
Ethanol: Similar to methanol but less toxic and with different industrial uses.
Platinum: Similar to ruthenium but more widely used in catalysis and medicine.
Acetic Acid: Similar to 2,2,2-trifluoroacetic acid but less acidic and with different applications.
Triphenylarsine: Similar to triphenylphosphane but with different reactivity and toxicity.
Uniqueness
This compound is unique due to the combination of its components, each contributing distinct properties and reactivity. The presence of ruthenium as a catalyst, along with the reactivity of carbon monoxide and methanol, makes this compound particularly valuable in catalysis and organic synthesis.
属性
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36F6O6P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
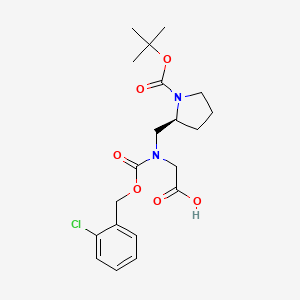
![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)
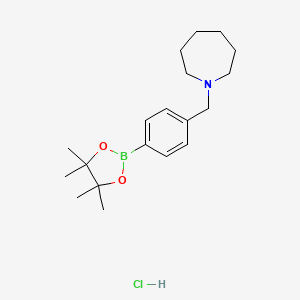

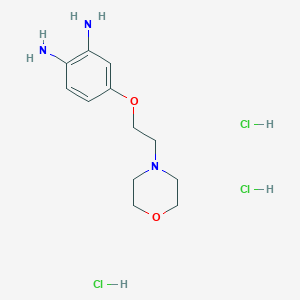
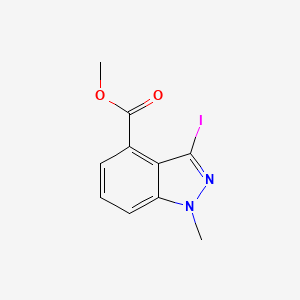
![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B6336275.png)
